7-Methyl-2,3-dihydrobenzofuran-5-amine
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Overview
Description
7-Methyl-2,3-dihydrobenzofuran-5-amine is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features an amino group at the 5-position and a methyl group at the 7-position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydrobenzofuran-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This process typically includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve transition-metal catalysis for the cyclization of aryl acetylenes . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-dihydrobenzofuran-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the benzofuran ring .
Scientific Research Applications
7-Methyl-2,3-dihydrobenzofuran-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydrobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A putative entactogen drug of the phenethylamine and amphetamine classes.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another entactogen drug with similar structural features.
Methyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate: A compound with a carboxylate group at the 7-position.
Uniqueness
7-Methyl-2,3-dihydrobenzofuran-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a methyl group on the benzofuran ring can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1-benzofuran-5-amine |
InChI |
InChI=1S/C9H11NO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h4-5H,2-3,10H2,1H3 |
InChI Key |
DOTPWOGIHMMYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCC2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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